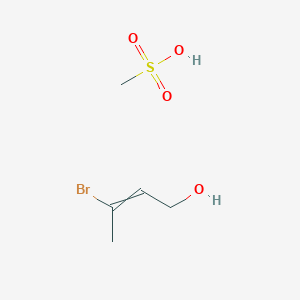
3-Bromobut-2-en-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobut-2-en-1-ol and methanesulfonic acid are two distinct chemical compounds. 3-Bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol with a bromine atom attached to the second carbon of a butene chain. Methanesulfonic acid, on the other hand, is an organosulfur compound with the molecular formula CH3SO3H. It is a strong acid and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromobut-2-en-1-ol can be synthesized through the reaction of but-2-en-1-ol with hydrobromic acid (HBr). The reaction involves the formation of a resonance-stabilized carbocation intermediate, which then reacts with the bromide ion to form the final product .
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide with oxygen or nitric acid. The process involves the formation of dimethyl sulfoxide and dimethyl sulfone as intermediates, which are further oxidized to methanesulfonic acid .
Industrial Production Methods
Methanesulfonic acid is produced on a large scale by companies like BASF and Arkema using the oxidation of dimethyl disulfide with nitric acid .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobut-2-en-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond can be reduced to form saturated alcohols.
Methanesulfonic acid is a strong acid and can participate in acid-base reactions. It can also act as a sulfonating agent in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Major Products
Substitution Reactions: Products include various substituted butenes.
Oxidation Reactions: Products include but-2-enal and but-2-enoic acid.
Reduction Reactions: Products include butan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Bromobut-2-en-1-ol is used in organic synthesis as an intermediate for the preparation of various compounds. It is also used in the study of reaction mechanisms and as a reagent in chemical research .
Methanesulfonic acid is widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in electroplating, as a catalyst in organic reactions, and in the production of biodegradable detergents .
Wirkmechanismus
The mechanism of action of 3-Bromobut-2-en-1-ol involves its reactivity as a primary alcohol and a brominated compound. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The alcohol group can also participate in oxidation and reduction reactions .
Methanesulfonic acid acts as a strong acid and a sulfonating agent. It can donate a proton (H+) in acid-base reactions and can introduce a sulfonic acid group (SO3H) into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-buten-1-ol: Similar structure but with the bromine atom on the third carbon.
4-Bromobut-2-en-1-ol: Similar structure but with the bromine atom on the fourth carbon.
Methanesulfonic acid: Similar to other sulfonic acids like toluenesulfonic acid (TsOH) and benzenesulfonic acid (BsOH).
Uniqueness
3-Bromobut-2-en-1-ol is unique due to its specific placement of the bromine atom and the double bond, which gives it distinct reactivity compared to other bromobutenols. Methanesulfonic acid is unique due to its strong acidity and ability to dissolve a wide range of metal salts, making it useful in various industrial applications .
Eigenschaften
CAS-Nummer |
105479-82-1 |
|---|---|
Molekularformel |
C5H11BrO4S |
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
3-bromobut-2-en-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H7BrO.CH4O3S/c1-4(5)2-3-6;1-5(2,3)4/h2,6H,3H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CVDZOGXPQMEKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)Br.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


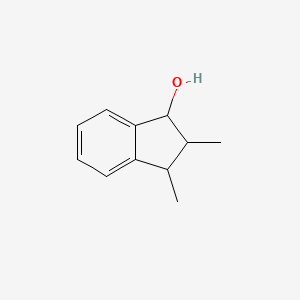
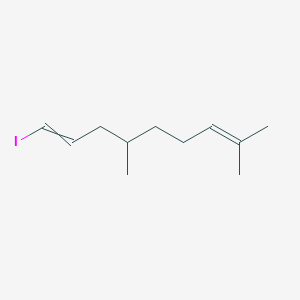
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
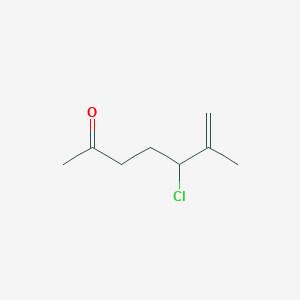

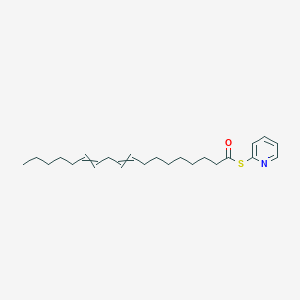
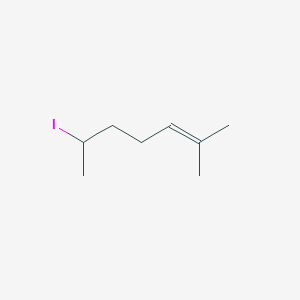
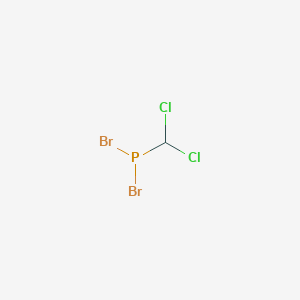
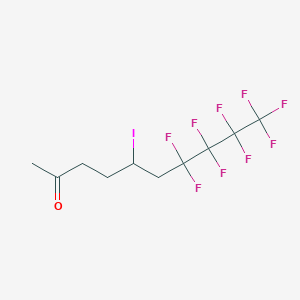
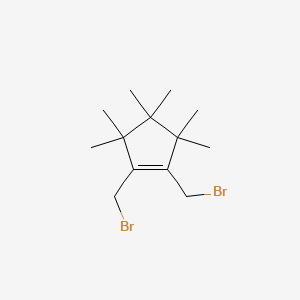
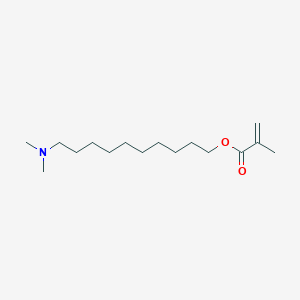
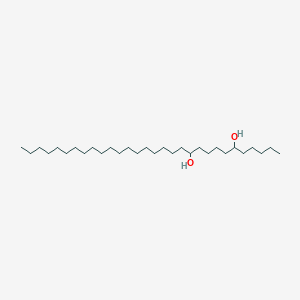

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
